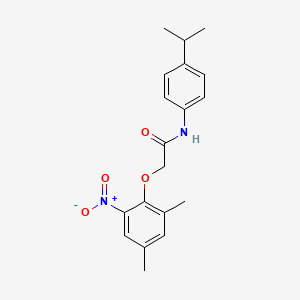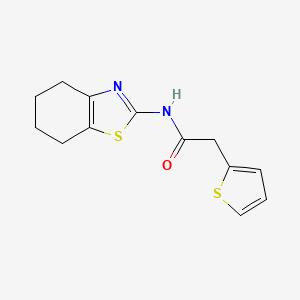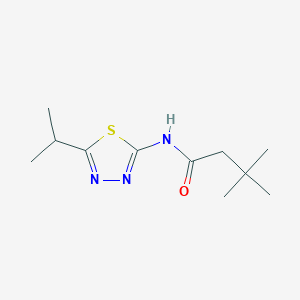
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid, also known as AP5, is a chemical compound that has been widely used in scientific research. It is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid acts as a competitive antagonist of the NMDA receptor by binding to the glutamate binding site and preventing the binding of glutamate. This results in a decrease in the activation of the receptor and a reduction in the influx of calcium ions into the cell. The reduction in calcium influx leads to a decrease in the activation of downstream signaling pathways, which ultimately results in a reduction in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory. This compound has also been shown to reduce the excitotoxicity that occurs in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to reduce the development of drug addiction and the perception of pain.
实验室实验的优点和局限性
One advantage of using 3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes without affecting other neurotransmitter systems. However, one limitation of using this compound is its short half-life, which requires frequent administration in animal models. This can be overcome by using sustained-release formulations or continuous infusion methods.
未来方向
There are several future directions for the use of 3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid in scientific research. One direction is the development of more potent and selective NMDA receptor antagonists for use in animal models and potentially in humans. Another direction is the investigation of the role of NMDA receptors in other physiological and pathological processes, such as inflammation, epilepsy, and traumatic brain injury. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurodegenerative diseases and psychiatric disorders.
合成方法
The synthesis of 3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid involves the reaction of 1-allyl-5-phenylpyrrol-2-carboxylic acid with 1-bromo-3-chloropropane in the presence of potassium carbonate. The resulting product is then treated with lithium aluminum hydride to obtain the final compound, this compound. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
3-(1-allyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been used in animal models to investigate the mechanisms underlying learning and memory, synaptic plasticity, and neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of NMDA receptors in pain perception, drug addiction, and psychiatric disorders such as depression and schizophrenia.
属性
IUPAC Name |
3-(5-phenyl-1-prop-2-enylpyrrol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-12-17-14(9-11-16(18)19)8-10-15(17)13-6-4-3-5-7-13/h2-8,10H,1,9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUVLDKVNVYBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC=C1C2=CC=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)


![N'-(tert-butyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5864049.png)



![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)